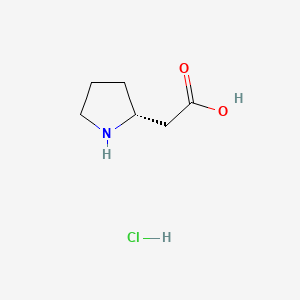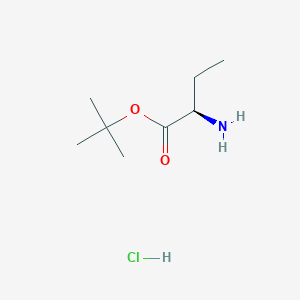
(R)-Ethyl 2-amino-3-hydroxypropanoate hydrochloride
Descripción general
Descripción
(R)-Ethyl 2-amino-3-hydroxypropanoate hydrochloride, also known as (R)-AHP, is an important organic compound used in a variety of scientific applications. It is a chiral molecule that can exist in both the (R)- and (S)- forms, and is an important building block for many other molecules.
Aplicaciones Científicas De Investigación
Chiral Synthesis and Chemical Research
Enantioselective Synthesis : A practical, scalable synthesis of enantiomerically enriched compounds related to "(R)-Ethyl 2-amino-3-hydroxypropanoate hydrochloride" demonstrates advancements in asymmetric synthesis techniques. One study highlights the enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, showcasing a key step involving diol treatment with sulfuryl chloride (Alonso, Santacana, Rafecas, & Riera, 2005).
Chemo-Enzymatic Routes : The chemo-enzymatic synthesis of chiral (S)-3-hydroxy-3-phenylpropanoic acid, a potential progenitor for antidepressant drugs, involves chemical synthesis of a racemic substrate and enzymatic preparation of the S-isomer using Porcine pancreas lipase. This method optimizes reaction conditions such as temperature and pH for efficient resolution of the substrate (Zhao, Ma, Fu, & Zhang, 2014).
Biocatalysis and Enzymatic Synthesis
Enzyme-Catalyzed Synthesis : Enzymatic methods have been employed to synthesize optically active derivatives of compounds related to "this compound". For instance, recombinant Escherichia coli cells expressing a secondary alcohol dehydrogenase were used to synthesize ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate, showcasing the potential of biocatalysis in achieving high yields of chiral intermediates (Yamamoto, Matsuyama, & Kobayashi, 2002).
Biocatalyst Research for ACE Inhibitors : Research on the biocatalytic synthesis of Ethyl(R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE], an intermediate for ACE inhibitors like enalapril and lisinopril, summarizes developments in using biocatalysts for the production of such chiral intermediates. This underscores the importance of enzymatic approaches in pharmaceutical synthesis (Zhao Jin-mei, 2008).
Mecanismo De Acción
H-D-Ser-OEt.HCl, also known as D-Serine ethyl ester hydrochloride, H-D-Ser-OEt HCl, or ®-Ethyl 2-amino-3-hydroxypropanoate hydrochloride, is a derivative of the amino acid serine . This compound has been used in various research contexts due to its potential biological activities .
Target of Action
The primary targets of H-D-Ser-OEtAs a derivative of serine, it may interact with the same biological targets as serine, which includes various enzymes and receptors involved in metabolic processes .
Mode of Action
The specific mode of action of H-D-Ser-OEtAmino acids and their derivatives, including serine derivatives, are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
The exact biochemical pathways affected by H-D-Ser-OEtGiven its structural similarity to serine, it may be involved in similar biochemical pathways, such as protein synthesis and metabolism .
Pharmacokinetics
The metabolism and excretion of this compound would depend on various factors, including its chemical structure and the individual’s metabolic rate .
Result of Action
The molecular and cellular effects of H-D-Ser-OEtAs a derivative of serine, it may have similar effects, such as participating in protein synthesis and metabolism, influencing hormone secretion, and providing energy during exercise .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of H-D-Ser-OEtFactors such as temperature, ph, and the presence of other molecules could potentially affect its stability and activity .
Propiedades
IUPAC Name |
ethyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJQCLZQSHLSFB-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719230 | |
| Record name | Ethyl D-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104055-46-1 | |
| Record name | D-Serine, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104055-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl D-serinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














